

Comparative Analysis of 2-Methylundecanal Analogues: A Structure-Activity Relationship Study

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Compound of Interest

Compound Name: 2-Methylundecanal

Cat. No.: B089849

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This guide provides a comprehensive comparison of **2-methylundecanal** and its structural analogues, focusing on the relationship between their chemical structure and biological activity, primarily their interaction with olfactory receptors. By examining quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to facilitate a deeper understanding of the molecular determinants of odor perception for this class of compounds.

Structure-Activity Relationship (SAR) Overview

2-Methylundecanal, a key component in many iconic fragrances, possesses a characteristic herbaceous, orange, and ambergris-like odor.^[1] The structure-activity relationship (SAR) of aliphatic aldehydes reveals that both the chain length and the presence and position of alkyl branches significantly influence their olfactory properties.

The introduction of a methyl group at the C2 position of an undecanal backbone, as in **2-methylundecanal**, is known to modulate the odor profile, often leading to a more complex and potent scent compared to its linear counterpart, undecanal. The odor characteristics of aliphatic aldehydes generally shift from sharp and green for shorter chains to more waxy, floral, and citrusy for longer chains.

While extensive quantitative data for a homologous series of 2-alkylundecanal analogues is not readily available in publicly accessible literature, the following sections provide a framework for comparison based on available data for related compounds and established principles of olfactory SAR.

Data Presentation: Comparative Olfactory Data

Due to the limited availability of systematic studies directly comparing a homologous series of 2-alkylundecanal analogues, the following tables present a compilation of odor detection thresholds for relevant linear and branched-chain aldehydes. This data, gathered from various sources, allows for an indirect comparison and highlights the impact of structural modifications on olfactory potency.

Table 1: Odor Detection Thresholds of Linear Aliphatic Aldehydes

Compound	Carbon Chain Length	Odor Detection Threshold (ppb in air)	Odor Profile
Hexanal	6	0.33[2]	Green, fatty
Heptanal	7	-	Fatty, citrus
Octanal	8	0.17[2]	Fatty, orange, citrus[3]
Nonanal	9	0.53[2]	Fatty, citrus, floral
Decanal	10	-	Waxy, orange peel[3]
Undecanal	11	-	Waxy, floral, citrus

Data for some compounds were not available in the reviewed literature.

Table 2: Odor Detection Thresholds of Branched-Chain Aldehydes

Compound	Structure	Odor Detection Threshold (µg/kg in cheese matrix)	Odor Profile
2-Methylpropanal	3-carbon chain with methyl at C2	150.66[4]	Malty
2-Methylbutanal	4-carbon chain with methyl at C2	175.39[4]	Fruity, nutty
3-Methylbutanal	4-carbon chain with methyl at C3	150.31[4]	Malty, chocolate
2-Methylundecanal	11-carbon chain with methyl at C2	Not available	Herbaceous, orange, ambergris-like[1]
2-Methyldecanal	10-carbon chain with methyl at C2	Not available	Fresh, dry, citrus, waxy[5][6]
2-Methyldodecanal	12-carbon chain with methyl at C2	Not available	Citrus, waxy, fatty[7]

Note: The odor detection thresholds in Table 2 are presented in a different matrix (cheese) and are not directly comparable to the air-based thresholds in Table 1. A systematic study comparing the odor thresholds of a homologous series of 2-alkylundecanals in a consistent medium is needed for a direct quantitative comparison.

Experimental Protocols

The evaluation of the biological activity of **2-methylundecanal** analogues, particularly their ability to activate olfactory receptors, is typically conducted using in vitro heterologous expression systems. The following is a detailed methodology for a common experimental approach.

Odorant Receptor Activation Assay using a Real-Time cAMP Luminescence Assay

This protocol is adapted from established methods for measuring the activation of G-protein coupled olfactory receptors in response to odorants.

1. Cell Culture and Transfection:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells or Hana3A cells, which are optimized for olfactory receptor expression, are commonly used.
- **Culture Conditions:** Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Transfection:** Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with plasmids encoding the specific olfactory receptor of interest (e.g., rat OR-I7, which is known to respond to C7-C11 aldehydes), a G-protein alpha subunit (G α olf), and a reporter gene, typically a cAMP-responsive element (CRE) linked to a luciferase reporter. Transfection is performed using a suitable transfection reagent according to the manufacturer's instructions.

2. Odorant Stimulation:

- **Odorant Preparation:** Stock solutions of **2-methylundecanal** and its analogues are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions are then made in the assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) to achieve the desired final concentrations.
- **Stimulation:** 24-48 hours post-transfection, the cell culture medium is replaced with the assay buffer containing the different concentrations of the odorant analogues. A control group with only the assay buffer and vehicle (DMSO) is included.

3. Measurement of cAMP Levels:

- **Luminescence Assay:** The intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercial bioluminescent cAMP assay kit. These kits typically use a competitive binding immunoassay format where a luminescent substrate is displaced by the cAMP produced by the cells, leading to a change in the luminescence signal.
- **Data Acquisition:** The luminescence is read using a plate-reading luminometer. The signal is typically inversely proportional to the amount of cAMP produced.

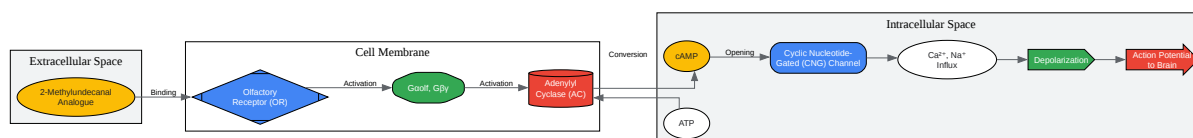
4. Data Analysis:

- **Dose-Response Curves:** The raw luminescence data is normalized to the control (vehicle-only) wells. Dose-response curves are generated by plotting the normalized response against the logarithm of the odorant concentration.
- **EC50 Calculation:** The concentration of the odorant that elicits 50% of the maximal response (EC50) is calculated by fitting the dose-response data to a sigmoidal (four-parameter logistic) equation using appropriate software (e.g., GraphPad Prism). The EC50 value is a measure of the odorant's potency.

Mandatory Visualization

Olfactory Receptor Signaling Pathway

The detection of odorants like **2-methylundecanal** is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant triggers a conformational change in the OR, initiating a downstream signaling cascade.

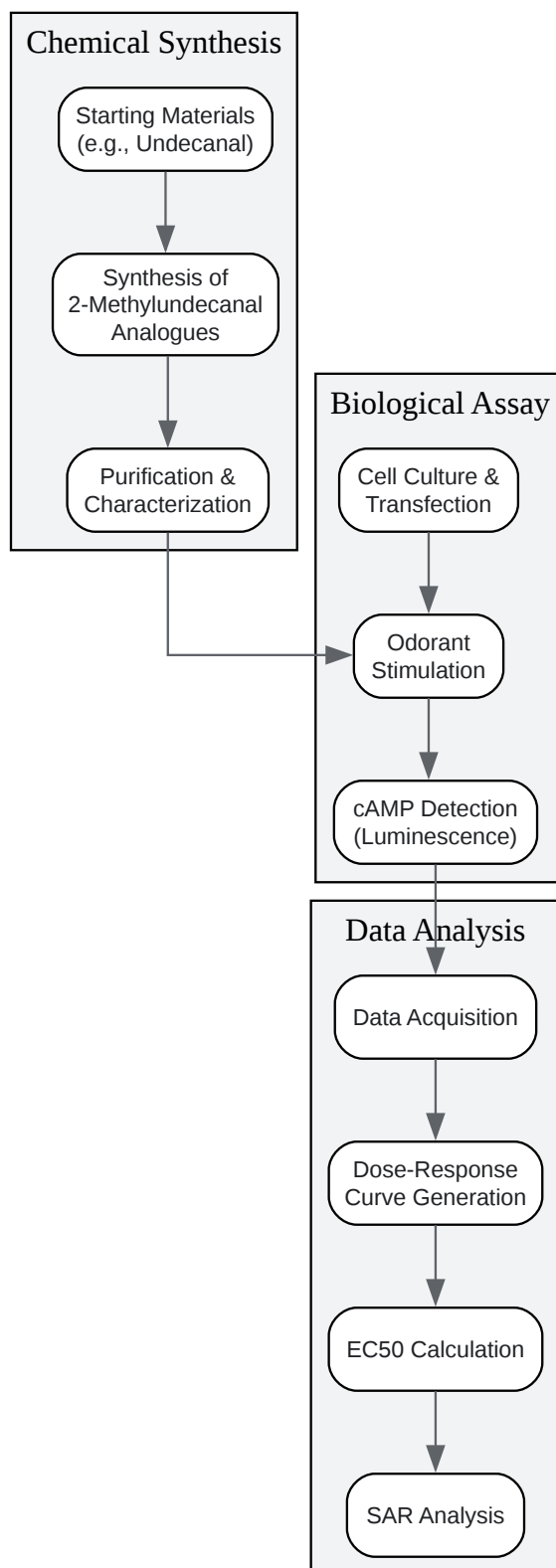


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Caption: Canonical olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for SAR Analysis

The systematic evaluation of the structure-activity relationship of **2-methylundecanal** analogues involves a multi-step process from compound synthesis to data analysis.



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Caption: Workflow for the structure-activity relationship (SAR) analysis of **2-methylundecanal** analogues.

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